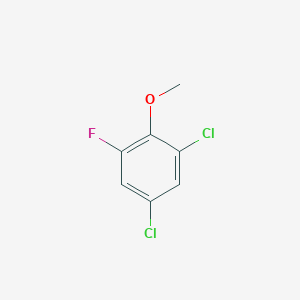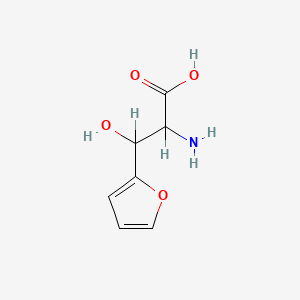
1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Vue d'ensemble
Description
“1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is a chemical compound that is part of the terphenyl group. Terphenyls are aromatic hydrocarbons consisting of three connected benzene rings . This particular compound has chloro substituents at the 2,3,5,6 positions .
Molecular Structure Analysis
The molecular structure of terphenyl compounds consists of three connected benzene rings . The specific 3D structure of “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is not provided in the sources retrieved.Chemical Reactions Analysis
Terphenyl compounds can participate in various chemical reactions. For instance, [1,1′:4′,1″]Terphenyl- 3,3″,5,5″-tetracarboxylic acid (H4TPTC) is used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) . The specific chemical reactions involving “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” are not detailed in the sources retrieved.Applications De Recherche Scientifique
Environmental Monitoring and Remediation
1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- compounds, as part of polychlorinated biphenyls (PCBs), are studied for their environmental presence and impact. These compounds are found in various environmental matrices, such as soils, sediments, and aquatic environments, highlighting the importance of monitoring and remediation efforts.
Presence in Environmental Samples : PCBs, including compounds like 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, have been identified in sediments and other environmental samples. Their detection underscores the significance of monitoring pollution levels and the potential sources of contamination (Huntley et al., 1994).
Remediation Techniques : Various remediation techniques are reviewed for PCBs in contaminated soils and sediments. These include phytoremediation, microbial degradation, and other innovative methods, highlighting the multidisciplinary approach required to tackle environmental contamination by PCBs (Jing et al., 2018).
Advanced Materials and Engineering
Compounds like 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- are also studied in the context of materials science, particularly for their potential use in advanced materials and engineering applications.
- Polymer Engineering : Di- and tetraphenylsilyl-containing polymers, which can include similar structural motifs to 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, are synthesized for applications in electronics, microelectronics, and membrane technology. The versatility of these polymers demonstrates the broad applicability of such phenyl-based compounds in modern materials science (Brumǎ et al., 2004).
Photochemistry and Photosynthesis Research
The structural analogies of certain phenyl-based compounds with chlorophyll make them of particular interest in the study of photochemical processes and photosynthesis.
- Photophysical Parameters Study : Tetraphenylporphyrin compounds, similar in structure to 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-, are critical benchmark molecules in photochemistry and photosynthesis research. Their photophysical parameters are extensively reviewed, signifying their importance in understanding light-induced chemical processes (Taniguchi et al., 2021).
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4/c19-14-10-15(20)18(22)16(17(14)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWUGJOSKMDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210581 | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61576-99-6 | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



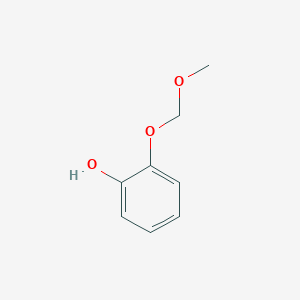
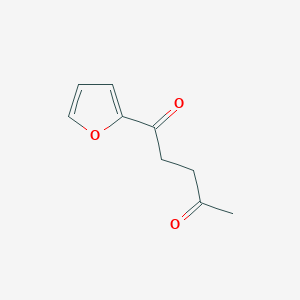
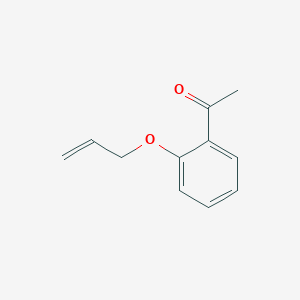

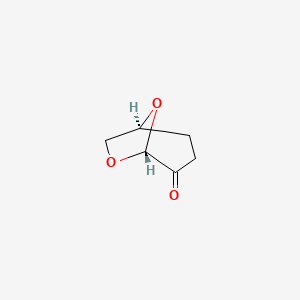

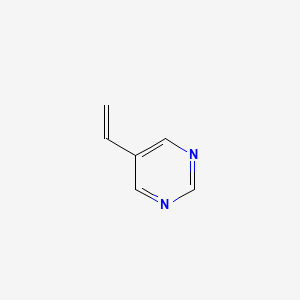
![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)

